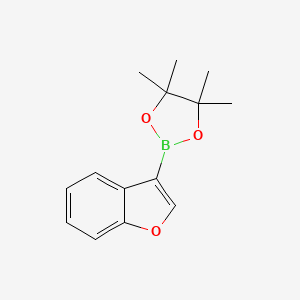

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWDWMBIBSINSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656417 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796851-30-4 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]furan-3-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide provides a comprehensive technical overview of 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, nomenclature, synthesis, and critical applications, with a focus on the causality behind experimental choices and protocols.

Introduction: The Significance of Benzofuran Boronic Esters

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Their synthesis, however, often requires sophisticated strategies to achieve regiochemical control and functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the construction of complex molecular architectures.[4][5][6][7]

Within this context, this compound, also known as benzofuran-3-boronic acid pinacol ester, has emerged as an invaluable reagent.[8][9][10] The pinacol ester moiety offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred choice in multi-step synthetic sequences.[6][10] This guide will elucidate the fundamental aspects of this compound, providing actionable insights for its effective utilization in research and development.

Structure and Nomenclature

A thorough understanding of a molecule's structure and its formal naming conventions is paramount for unambiguous scientific communication.

Systematic Nomenclature and Structural Representation

The compound is systematically named according to IUPAC conventions.

-

IUPAC Name: 2-(1-benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[8]

-

Common Synonyms: Benzofuran-3-boronic acid pinacol ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran.[8][9]

-

CAS Number: 943097-33-4.

The structure consists of a benzofuran ring system linked at the 3-position to a pinacol boronic ester. The benzofuran portion is a bicyclic aromatic heterocycle, while the dioxaborolane ring provides a stable, yet reactive, source of the benzofuranyl group for cross-coupling reactions.

Caption: 2D structure of this compound.

Key Structural Features and Their Implications

-

Planarity: The benzofuran core is a planar aromatic system. This rigidity influences the molecule's interactions in biological systems and its packing in the solid state.

-

The B-C Bond: The bond between the boron atom and the C3 carbon of the benzofuran ring is the key reactive site for transmetalation in Suzuki-Miyaura couplings.

-

Pinacol Ester Group: The tetramethyl-1,3,2-dioxaborolane moiety serves as a protecting group for the boronic acid. This sterically hindered group enhances the compound's stability towards hydrolysis and protodeboronation, common side reactions with free boronic acids.[6] This stability is a critical factor for its successful application in complex syntheses, allowing for a wider range of reaction conditions and functional group compatibility.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application.

| Property | Value |

| Molecular Formula | C14H17BO3 |

| Molecular Weight | 244.10 g/mol [8] |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, varies by purity |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[11] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzofuran ring and a distinct singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the 3-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the pinacol group and the carbons of the benzofuran ring. The carbon atom attached to the boron will have a characteristic chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used.[12][13][14]

Synthesis and Purification

The synthesis of this compound typically involves the borylation of a suitable benzofuran precursor. A common and effective method is the palladium-catalyzed Miyaura borylation of 3-bromobenzofuran.

General Synthetic Protocol: Miyaura Borylation

This protocol outlines a standard procedure for the synthesis of the title compound.

Materials:

-

3-Bromobenzofuran

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Potassium acetate, KOAc)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Caption: Experimental workflow for the synthesis of the title compound.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[10] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9][10]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[5][7] The reaction is highly valued for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[4][5]

Generalized Reaction Scheme: The reaction couples the benzofuran moiety to an aryl, heteroaryl, or vinyl group (R-X) to form a new C-C bond.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[6][7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organoborane, activated by a base, transfers its organic group (the benzofuranyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Role in Drug Discovery and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Consequently, this compound is a valuable tool for the synthesis of novel drug candidates.

-

Lead Optimization: In drug discovery programs, this building block allows for the rapid generation of analog libraries by coupling the benzofuran core with various aryl and heteroaryl halides. This enables systematic exploration of the structure-activity relationship (SAR).

-

Synthesis of Biologically Active Molecules: Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties.[1][2][15] The title compound provides a direct route to C3-functionalized benzofurans, a substitution pattern found in many bioactive molecules.

Conclusion

This compound is a highly versatile and stable reagent that has become indispensable in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of complex molecules containing the benzofuran motif. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and impactful chemical entities.

References

-

PubChem. (n.d.). 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific. (n.d.). Benzofuran-3-boronic acid pinacol ester. Retrieved from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1039. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]

-

Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Retrieved from [Link]

-

Harish Kumar, D. R., et al. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

- Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

-

Gebeş-Alperen, B., et al. (2025). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Chemical Neuroscience. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][8][16]dioxol- 5-yl). Retrieved from [Link]

Sources

- 1. easpublisher.com [easpublisher.com]

- 2. scienceopen.com [scienceopen.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 43811031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-(BENZOFURAN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE CAS#: 402503-13-3 [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. ijcmas.com [ijcmas.com]

- 15. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran | C18H19BO3 | CID 60146103 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzofuran-3-ylboronic Acid Pinacol Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-3-ylboronic acid pinacol ester, a key building block in modern organic synthesis, has garnered significant attention for its versatile applications in medicinal chemistry, materials science, and the development of novel organic compounds.[1][2] Its stable pinacol ester form allows for convenient handling and storage while participating efficiently in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This guide provides a comprehensive overview of the physical and chemical properties of benzofuran-3-ylboronic acid pinacol ester, its synthesis, and its applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

Benzofuran-3-ylboronic acid pinacol ester is typically an off-white solid with a molecular formula of C₁₄H₁₇BO₃ and a molecular weight of 244.1 g/mol .[4][5] Proper storage is crucial for maintaining its integrity; it should be stored in a cool, dry place, with temperatures between 0-8°C being recommended.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇BO₃ | [4][5] |

| Molecular Weight | 244.1 g/mol | [4][5] |

| Appearance | Off-white solid | [4] |

| CAS Number | 796851-30-4 | [2] |

| Purity | ≥ 95% (HPLC) | [4] |

| Storage Conditions | 0-8°C | [4] |

Stability: The pinacol ester group confers greater stability to the boronic acid moiety, making it less prone to degradation and easier to handle compared to the free boronic acid.[3] However, like other boronic esters, it can be susceptible to hydrolysis, and care should be taken to avoid prolonged exposure to moisture.

Synthesis and Reactivity

The synthesis of benzofuran-3-ylboronic acid pinacol ester is a critical step in its utilization. A common synthetic route involves the reaction of a suitable benzofuran precursor, such as 3-bromobenzofuran, with a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst.

Caption: Synthetic pathway to benzofuran-3-ylboronic acid pinacol ester.

The primary reactivity of benzofuran-3-ylboronic acid pinacol ester is centered around the carbon-boron bond, which enables its participation in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is a cornerstone application of benzofuran-3-ylboronic acid pinacol ester.[3] This reaction allows for the coupling of the benzofuran moiety to various aryl, heteroaryl, or vinyl halides and triflates, providing access to a wide array of complex molecules.[8]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Benzofuran-3-ylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Benzofuran-3-ylboronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), benzofuran-3-ylboronic acid pinacol ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 to 6:1 mixture of 1,4-dioxane and water) via syringe.[1]

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Applications in Research and Development

The utility of benzofuran-3-ylboronic acid pinacol ester extends across various scientific disciplines:

-

Medicinal Chemistry: The benzofuran core is a privileged scaffold found in numerous biologically active compounds. This building block is instrumental in the synthesis of novel drug candidates with potential therapeutic applications.[2]

-

Materials Science: Incorporation of the benzofuran moiety into polymers and other materials can impart unique electronic and photophysical properties, making it valuable for the development of advanced materials.[2]

-

Fluorescent Probes: The benzofuran structure can be functionalized to create fluorescent probes for biological imaging and sensing applications.[3]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling benzofuran-3-ylboronic acid pinacol ester. It is advisable to consult the Safety Data Sheet (SDS) before use. General recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Benzofuran-3-ylboronic acid pinacol ester is a highly valuable and versatile reagent in modern organic chemistry. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of a wide range of complex organic molecules. A thorough understanding of its properties and reaction conditions is essential for its effective utilization in research and development, particularly in the fields of drug discovery and materials science.

References

-

Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

PubChem. 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available at: [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

PubChem. 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available at: [Link]

-

ResearchGate. Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters. Available at: [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available at: [Link]

-

National Center for Biotechnology Information. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 43811031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. d-nb.info [d-nb.info]

- 8. tcichemicals.com [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] This privileged scaffold is not only prevalent in a wide array of natural products, particularly in the plant kingdom, but also serves as a versatile building block for synthetic medicinal chemists.[1][4][5] The inherent physicochemical properties of the benzofuran nucleus, including its planarity and ability to engage in various non-covalent interactions, make it an ideal framework for designing novel therapeutic agents.[2] The ever-expanding library of benzofuran derivatives has demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[5][6][7][8] This guide provides an in-depth technical exploration of these biological activities, focusing on the underlying mechanisms of action, established experimental protocols for their evaluation, and a summary of key structure-activity relationships.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel and effective anticancer agents has led to the extensive investigation of benzofuran derivatives. These compounds have been shown to combat cancer through a variety of mechanisms, targeting key cellular processes involved in tumor growth and progression.[9][10]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Benzofuran derivatives exert their anticancer effects by modulating a range of molecular targets. A significant number of these compounds function by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[6][10] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[10]

Furthermore, benzofuran-based molecules have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[6][11] Key kinase targets include Cyclin-Dependent Kinases (CDKs), Src kinase, and components of the mTOR and Hypoxia-Inducible Factor-1 (HIF-1) signaling pathways.[6][11] Inhibition of these pathways can stifle cell proliferation, angiogenesis, and metastasis.[6][11]

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[4][12] Its signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[4] Benzofuran derivatives have been developed as inhibitors of the mTOR pathway, disrupting downstream signaling and impeding tumor progression.[11]

Caption: The mTOR signaling pathway and points of inhibition by benzofuran derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][9][13] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in a suitable solvent and add them to the respective wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[9][13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Quantitative Data Summary: Anticancer Activity of Representative Benzofuran Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Benzofuran-Chalcone Hybrid | MCF-7 (Breast) | 1.875 | Not specified | [10] |

| Benzofuran-Oxadiazole Conjugate | HCT116 (Colon) | 3.27 | GSK-3β inhibition | [10] |

| 2-Arylbenzofuran | SiHa (Cervical) | 1.10 | Tubulin polymerization inhibition | [10] |

| Piperazine-based Benzofuran | A549 (Lung) | 25.15 | Not specified | [10] |

Experimental Workflow: Anticancer Drug Screening

Caption: A generalized workflow for the screening and development of anticancer benzofuran derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Benzofuran derivatives have emerged as a promising scaffold for the design of novel antibacterial and antifungal compounds.[4][14][15]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial activity of benzofuran derivatives is often attributed to their ability to interfere with essential microbial processes. Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[4] Others may disrupt the integrity of the microbial cell membrane or inhibit key metabolic enzymes. The specific mechanism of action is highly dependent on the substitution pattern of the benzofuran ring.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[16][17][18]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.[19]

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzofuran derivative in the broth medium.[17]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[19]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[19]

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Quantitative Data Summary: Antimicrobial Activity of Representative Benzofuran Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran | Staphylococcus aureus | 12.5 | [20] |

| Aza-benzofuran | Salmonella typhimurium | 12.5 | [20] |

| Oxa-benzofuran | Penicillium italicum | 12.5 | [20] |

| Benzofuran-thiazole hybrid | Bacillus subtilis | 6.25 | [4] |

Experimental Workflow: Antimicrobial Screening

Caption: A typical workflow for the discovery of novel antimicrobial agents from a benzofuran library.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[21][22][23]

Mechanism of Action

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[21] By suppressing the production of inflammatory mediators like prostaglandins and nitric oxide, these compounds can alleviate the symptoms of inflammation.[20][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[15][24][25][26][27]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a sufficient period.

-

Compound Administration: Administer the benzofuran derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[25]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[25]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of many diseases. Benzofuran derivatives have been shown to possess significant antioxidant activity.[7][12][28]

Mechanism of Action

The antioxidant properties of benzofuran derivatives are primarily attributed to their ability to scavenge free radicals.[12][28] The phenolic hydroxyl groups and the delocalized electron system of the benzofuran ring can donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the oxidative chain reaction.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the free radical scavenging activity of compounds.[20][23][29][30]

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) and solutions of the benzofuran derivatives at various concentrations.[29]

-

Reaction Mixture: Add the benzofuran derivative solution to the DPPH solution and mix thoroughly. A control is prepared with the solvent instead of the test compound.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[30]

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[23]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[29]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant global health challenge. Benzofuran derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for these debilitating conditions.[17][25][28]

Mechanism of Action

The neuroprotective effects of benzofuran derivatives are multifaceted. Some compounds exhibit anti-excitotoxic properties by antagonizing NMDA receptors, thereby preventing neuronal damage caused by excessive glutamate stimulation.[25][28] Additionally, their antioxidant and anti-inflammatory activities contribute to their neuroprotective potential by mitigating oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative disorders.

Experimental Protocol: NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This in vitro assay assesses the ability of a compound to protect neurons from cell death induced by overstimulation of the N-methyl-D-aspartate (NMDA) receptor.[28]

Step-by-Step Methodology:

-

Primary Neuron Culture: Culture primary cortical neurons from embryonic rodents in appropriate media.

-

Compound Pre-treatment: Treat the cultured neurons with various concentrations of the benzofuran derivative for a specific duration.

-

NMDA-Induced Excitotoxicity: Expose the neurons to a toxic concentration of NMDA in the presence or absence of the test compound.

-

Assessment of Cell Viability: After a designated incubation period, assess neuronal viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Determine the extent to which the benzofuran derivative protects the neurons from NMDA-induced cell death.

Conclusion and Future Perspectives

The benzofuran scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a broad and potent range of biological activities. The insights into their mechanisms of action, coupled with robust and validated experimental protocols for their evaluation, provide a solid foundation for the continued development of benzofuran-based therapeutics. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel benzofuran derivatives and their potential applications in other therapeutic areas remains a fertile ground for discovery. The comprehensive understanding of the structure-activity relationships and the underlying biological pathways will undoubtedly pave the way for the next generation of benzofuran-based drugs to combat a wide spectrum of human diseases.

References

- Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, N. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.

- Kaur, N., & Singh, S. (2024).

- Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research.

- Abbas, A. A., & El-Sayed, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.

- Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019).

- Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Journal of Medicinal Chemistry.

- ResearchHub. (2024).

- Sashidhara, K. V., et al. (2015).

- Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules.

- Sameoto, H., et al. (2024). HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies. Genes & Diseases.

- Al-Hussain, S. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

- Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019).

- BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. BenchChem.

- Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology.

- Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract.

- Patil, S. L., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences.

- Roche. (n.d.).

- Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances.

- BenchChem. (2025). Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. BenchChem.

- Öztürk, M., et al. (2021). DPPH Radical Scavenging Assay. Molecules.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Asif, M. (2015). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. Journal of Chemical and Pharmaceutical Research.

- Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019).

- Bari, S., Sonawane, S. Y., & Surana, S. (2022). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

- Sashidhara, K. V., et al. (2015).

- A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. (n.d.).

- BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. BenchChem.

- Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery.

- dos Santos, T. C., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants.

- Ellinghaus, H. (2021).

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.

- ResearchGate. (n.d.). Signaling pathway of STAT3.

- Baltzar, B. K. (2017).

- Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare.

- Biology LibreTexts. (2024). 13.

- QIAGEN. (n.d.).

- Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchhub.com [researchhub.com]

- 10. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. bio-protocol.org [bio-protocol.org]

- 15. phytopharmajournal.com [phytopharmajournal.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. youtube.com [youtube.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 28. bmjoncology.bmj.com [bmjoncology.bmj.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. iomcworld.com [iomcworld.com]

An In-Depth Technical Guide to the Stability of Boronic Acid Pinacol Esters

For Researchers, Scientists, and Drug Development Professionals

The Dichotomy of Stability and Reactivity in Boronic Acid Pinacol Esters

Boronic acid pinacol esters, often referred to as BPin compounds, represent a significant advancement over their free boronic acid counterparts. The pinacol protecting group sterically shields the boron atom, rendering the molecule more stable and less susceptible to the degradation pathways that plague free boronic acids, such as the formation of cyclic trimeric boroxines through dehydration.[1] This enhanced stability translates to tangible benefits in a laboratory setting, including longer shelf life, easier handling, and the ability to be purified via silica gel chromatography.[1]

However, this stability is not absolute. BPin esters are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and protodeboronation.[2] Understanding the interplay of these pathways is crucial for optimizing reaction conditions and ensuring the reliability of synthetic outcomes.

Key Factors Influencing the Stability of Boronic Acid Pinacol Esters

The stability of a boronic acid pinacol ester is not an intrinsic constant but is rather a dynamic property influenced by its chemical environment. The following factors are of paramount importance:

-

pH: The pH of the reaction medium is arguably the most critical factor governing the stability of BPin esters. Both acidic and basic conditions can promote hydrolysis, albeit through different mechanisms.[3]

-

Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can lead to the cleavage of the pinacol ester, regenerating the free boronic acid.[4]

-

Neutral to Weakly Acidic Conditions (pH 4-8): BPin esters generally exhibit their highest stability in this range. However, even at physiological pH (7.4), hydrolysis can occur, a crucial consideration in medicinal chemistry and drug delivery applications.[3][4][5]

-

Basic Conditions (pH > 8): Base-catalyzed hydrolysis is a well-documented phenomenon and is, in fact, a key step in activating the boronic ester for Suzuki-Miyaura cross-coupling reactions, where the formation of a boronate species is required.[4][6] However, excessive basicity can lead to rapid and complete hydrolysis, diminishing the concentration of the active coupling partner.

-

-

Solvent: The choice of solvent can significantly impact stability.

-

Aprotic Solvents: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, and toluene generally provide a stable environment for BPin esters.[4]

-

Protic Solvents: Protic solvents like methanol and ethanol can participate in transesterification reactions or facilitate hydrolysis, particularly in the presence of acid or base catalysts.[4] The presence of residual water in any solvent can also promote hydrolysis.[4]

-

-

Temperature: Elevated temperatures can accelerate degradation pathways. While many BPin esters are solids with relatively high melting points, thermal decomposition can occur, especially for less stable derivatives. It is generally advisable to store BPin esters in a cool environment.[7][8][9][10]

-

Oxidizing Agents: The carbon-boron bond is susceptible to oxidation.[11][12] Strong oxidizing agents can convert the boronic ester to the corresponding alcohol or phenol.[11][13] While this reactivity is harnessed in certain synthetic transformations, unintentional oxidation can lead to the consumption of the starting material.

-

Electronic and Steric Effects: The electronic properties of the organic substituent attached to the boron atom influence the stability of the pinacol ester. Electron-donating groups on an aryl ring can increase the rate of hydrolysis, while electron-withdrawing groups tend to have the opposite effect.[3] Steric hindrance around the boron center can also enhance stability by impeding the approach of water or other nucleophiles.

Diagram: Factors Influencing Boronic Acid Pinacol Ester Stability

Sources

- 1. nbinno.com [nbinno.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with Benzofuran-3-boronic Acid Pinacol Ester

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Arylbenzofurans

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact on academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, has been immense.[3] This guide focuses on a specific, high-value application: the coupling of benzofuran-3-boronic acid pinacol ester with aryl and heteroaryl halides.

The benzofuran scaffold is a privileged heterocycle, forming the core of numerous natural products and biologically active molecules. The introduction of an aryl or heteroaryl substituent at the 3-position generates 3-arylbenzofurans, a class of compounds frequently investigated for a wide range of therapeutic applications, including as anti-malarial agents and kinase inhibitors.[4] The Suzuki-Miyaura reaction provides a direct and modular route to these valuable structures, making the optimization and understanding of this specific transformation critical for researchers in drug development.[5][6][7]

This document serves as a comprehensive technical guide, offering mechanistic insights, field-proven protocols, and troubleshooting advice to empower researchers to successfully implement this powerful synthetic tool.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle consisting of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][8][9]

-

Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This step oxidizes the catalyst to a high-valent Palladium(II) species.[8][9] The reactivity of the halide is a key factor, with the rate of oxidative addition generally following the trend I > Br > OTf >> Cl.[1]

-

Transmetalation : This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. The process is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex (e.g., R-B(OR)₃⁻).[10][11][12] This "ate" complex then exchanges its organic moiety (the benzofuran) with the halide on the palladium complex.[10]

-

Reductive Elimination : The two organic groups (the aryl group and the benzofuran) on the Palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 3-arylbenzofuran product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components & Strategic Considerations

The success of coupling benzofuran-3-boronic acid pinacol ester hinges on the judicious selection of each reaction component. Heteroaromatic boronates can present unique challenges, including stability issues and altered reactivity.[13]

The Boron Reagent: Benzofuran-3-boronic Acid Pinacol Ester

While boronic acids are common, their pinacol ester derivatives offer significant advantages, particularly for less stable heteroaromatic systems.

-

Enhanced Stability : Boronic acids, especially heteroaryl ones, can be prone to protodeboronation (cleavage of the C-B bond by a proton source) and formation of cyclic trimer anhydrides (boroxines).[14][15] The pinacol ester group sterically protects the boron atom, increasing shelf-life and stability under reaction conditions.[13][15][16]

-

Improved Solubility : Pinacol esters generally exhibit better solubility in organic solvents commonly used for cross-coupling reactions.

-

Purification : They are often crystalline solids that are easier to purify by recrystallization or chromatography compared to the corresponding boronic acids.[15]

The Electrophile: Aryl and Heteroaryl Halides

The choice of the coupling partner is critical and influences the required reaction conditions.

-

Reactivity Order : The ease of oxidative addition follows the C-X bond strength: I > Br > Cl > F.[1] Aryl iodides and bromides are the most common and reactive partners.

-

Electronic Effects : Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, often allowing for milder reaction conditions. Conversely, electron-rich aryl halides can be more challenging to couple and may require more active catalyst systems.[1][17]

-

Steric Hindrance : Sterically hindered halides (e.g., ortho-substituted) can slow down the reaction and necessitate the use of bulky phosphine ligands to facilitate both oxidative addition and reductive elimination.

The Catalyst System: Palladium Source and Ligand

The combination of the palladium precursor and the ligand is the heart of the catalytic system.

-

Palladium Precursors : Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[8] Pd(II) precursors like Pd(OAc)₂ must be reduced in situ to the active Pd(0) state, often by a phosphine ligand or other components in the reaction mixture.[1] For challenging couplings, pre-formed Pd(0) catalysts or advanced pre-catalysts are often preferred.

-

Ligands : Ligands stabilize the palladium center, prevent its precipitation as inactive "palladium black," and critically modulate its reactivity.[1][14] For heteroaryl couplings, bulky and electron-rich phosphine ligands are often superior.[3][8][18]

-

Triphenylphosphine (PPh₃) : A standard, cost-effective ligand suitable for many simple couplings.

-

Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) : These dialkylbiaryl phosphine ligands are highly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners, due to their bulk and electron-donating ability.[3][18]

-

DPPF (1,1'-Bis(diphenylphosphino)ferrocene) : The ligand in the common pre-catalyst Pd(dppf)Cl₂, known for its robustness and broad applicability.[19]

-

The Base and Solvent System

The base and solvent work in concert to facilitate the crucial transmetalation step and maintain the integrity of the catalytic cycle.

-

Role of the Base : The base has multiple roles: it activates the boronic ester for transmetalation, neutralizes the acid generated during the cycle, and can influence the rate of reductive elimination.[10][11][12][20]

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Widely used, effective, and generally mild. Cesium carbonate is more soluble and basic, often providing better results in difficult couplings.[2][19]

-

Phosphates (K₃PO₄) : A stronger base that is particularly effective for coupling aryl chlorides or when dealing with less reactive boronic esters.

-

-

Solvent Selection : The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, degassed solvents are critical to prevent catalyst deactivation.[19]

-

Aprotic Solvents : Dioxane, Toluene, and Tetrahydrofuran (THF) are very common.[1][19]

-

Aqueous Mixtures : Often, a small amount of water is added to the organic solvent (e.g., Dioxane/H₂O).[2][19] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of benzofuran-3-boronic acid pinacol ester with a generic aryl bromide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using proper Schlenk line or glovebox techniques. [21][22]

Materials and Equipment

-

Benzofuran-3-boronic acid pinacol ester (1.1 - 1.5 equiv.)

-

Aryl Halide (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, with 10-20% v/v water)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (N₂ or Ar)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), benzofuran-3-boronic acid pinacol ester (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.5 mmol).[21]

-

Inerting the Vessel : Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure the removal of all oxygen.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

-

Solvent Addition : Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[2][19]

-

Degassing (Optional but Recommended) : Bubble argon gently through the reaction mixture for 10-15 minutes to ensure thorough deoxygenation.[19]

-

Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[19][21]

-

Monitoring : Follow the consumption of the aryl halide starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[19][21]

-

Work-up :

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-arylbenzofuran product.[4][19]

Data Presentation: Typical Reaction Conditions

The following table outlines recommended starting conditions for various aryl halide partners. Optimization may be required for specific substrates.

| Aryl Halide Partner | Catalyst (mol%) | Ligand (if needed) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |

| 4-Bromoanisole (Electron-rich) | Pd(dppf)Cl₂ (3%) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 75-90% |

| 4-Chlorobenzonitrile (Electron-poor) | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene | 110 | 80-95% |

| 2-Bromopyridine (Heteroaryl) | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | 70-85% |

| 1-Bromo-2-methylbenzene (Sterically hindered) | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (3.0) | Toluene | 110 | 65-80% |

Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The following workflow diagram outlines the process from planning to characterization.

Caption: Experimental workflow for Suzuki-Miyaura coupling and optimization.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Wrong base/solvent combination. | Ensure rigorous inert atmosphere technique.[22] Screen different bases (e.g., switch K₂CO₃ to Cs₂CO₃ or K₃PO₄).[18] Increase reaction temperature. Try a more active ligand (e.g., a Buchwald ligand).[18] |

| Homocoupling of Boronate | Presence of oxygen; Pd(II) species in the mixture. | Thoroughly degas all solvents and the reaction mixture.[1] Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |

| Protodeboronation | Presence of protic impurities (water, acid); Prolonged reaction times at high temperature. | Use anhydrous solvents and ensure the base is sufficiently strong. Use the more stable pinacol ester.[13] Monitor the reaction closely to avoid unnecessary heating after completion. |

| Dehalogenation of Aryl Halide | Side reaction pathway, sometimes promoted by certain bases or solvent impurities. | Screen different bases or solvents.[1] A different catalyst/ligand system may favor the desired pathway. |

| Formation of Palladium Black | Catalyst decomposition. | Use a stabilizing ligand, or increase the ligand-to-palladium ratio. Ensure the reaction is well-stirred.[14] |

References

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]

-

Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

-

Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. (n.d.). ResearchGate. [Link]

-

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2025). ResearchGate. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. [Link]

-

Li, B., et al. (2017). Synthesis of 3-Arylbenzofuran-2-ylphosphines via Rhodium-Catalyzed Redox-Neutral C-H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. PubMed. [Link]

-

Li, B., et al. (2017). Synthesis of 3-Arylbenzofuran-2-ylphosphines via Rhodium-Catalyzed Redox-Neutral C–H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. ACS Publications. [Link]

-

Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. (n.d.). ACS Publications. [Link]

-

Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. (2025). ResearchGate. [Link]

-

Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Publications. [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate. [Link]

-

Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Shields, J. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

-

Knapp, D. M., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

-

Knapp, D. M., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

What is the proper way to set up a suzuki coupling? (2020). Reddit. [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

-

Gillis, E. P., & Burke, M. D. (2008). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

-

Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

-

Suzuki Coupling. (2020). YouTube. [Link]

-

Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol... (n.d.). ResearchGate. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Royal Society of Chemistry. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][8]-Fused Indole Heterocycles. (2014). ACS Publications. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (n.d.). MDPI. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. youtube.com [youtube.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Arylbenzofuran-2-ylphosphines via Rhodium-Catalyzed Redox-Neutral C-H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. wwjmrd.com [wwjmrd.com]

- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. reddit.com [reddit.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Use of 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reagent is a pivotal building block in modern organic synthesis, bridging the biologically significant benzofuran scaffold with the robust and versatile Suzuki-Miyaura cross-coupling methodology. We will delve into the reagent's properties, safe handling protocols, and detailed, field-proven methodologies for its application in carbon-carbon bond formation, complete with mechanistic insights and troubleshooting advice.

Reagent Profile and Significance

The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of this core is therefore of paramount interest in medicinal chemistry. This compound, a pinacol ester of benzofuran-3-boronic acid, serves as an exceptional tool for this purpose. As a stable, crystalline solid, it is an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the direct and efficient formation of C(sp²)-C(sp²) bonds.[4][5][6] This allows for the modular synthesis of complex aryl- and heteroaryl-substituted benzofurans, which are key targets in drug discovery programs.[5]

Physicochemical Data

| Property | Value |

| IUPAC Name | 2-(1-benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[7] |

| Synonyms | Benzofuran-3-boronic acid pinacol ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran[7] |

| CAS Number | 796851-30-4[7] |

| Molecular Formula | C₁₄H₁₇BO₃[7] |

| Molecular Weight | 244.10 g/mol [7] |

| Appearance | Typically a white to off-white solid |

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the reagent's integrity and the safety of laboratory personnel.

-

Safety Precautions: Based on analogous organoboron compounds, this reagent should be treated as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[8] Always handle this compound in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.

-

Handling: Organoboron compounds can be sensitive to air and moisture, which can lead to slow decomposition (protodeboronation).[9][10] While pinacol esters offer enhanced stability compared to their corresponding boronic acids, it is best practice to handle the reagent under an inert atmosphere (e.g., nitrogen or argon), especially when setting up reactions. Avoid contact with strong oxidizing agents.

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark environment. Recommended storage temperatures are typically 2-8 °C to ensure long-term stability.[11] As long as the product is stored in properly sealed original containers, its shelf life can be indefinite, though prolonged storage of any borate can lead to caking.[12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond with an aryl, heteroaryl, or vinyl halide/triflate.

Mechanistic Overview

The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions. The essential steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent is activated by a base (e.g., K₂CO₃, K₃PO₄), forming a borate complex. This complex then transfers the benzofuran moiety to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.

Experimental Workflow

A typical experimental procedure follows a logical sequence from setup to purification.

Detailed General Protocol

This protocol is a robust starting point and can be optimized as needed.

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be stirred to ensure homogeneity.

-

Catalyst Addition: Add the palladium catalyst (0.5–5 mol%) and any additional ligand to the reaction mixture. For air-sensitive solid catalysts, this should be done under a positive flow of inert gas.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the required time (2–24 hours).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (2-3 times). Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Rationale for Component Selection

-